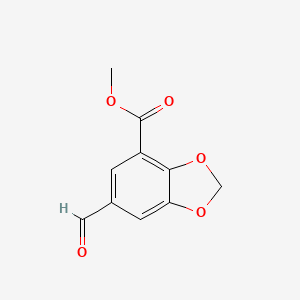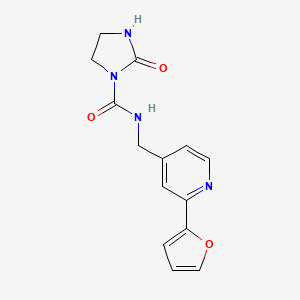
Methyl 6-formyl-1,3-benzodioxole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-formyl-1,3-benzodioxole-4-carboxylate, also known as Methyl 6-formyl-3,4-methylenedioxybenzoate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug synthesis and medicinal chemistry. This compound is a member of the benzodioxole family of compounds, which have been shown to possess various biological activities such as antioxidant, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The mechanism of action of Methyl 6-formyl-1,3-benzodioxole-4-carboxylate 6-formyl-1,3-benzodioxole-4-carboxylate is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways and enzymes involved in oxidative stress, inflammation, and cancer development.
Biochemical and Physiological Effects
This compound 6-formyl-1,3-benzodioxole-4-carboxylate has been shown to possess various biochemical and physiological effects. It has been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, this compound 6-formyl-1,3-benzodioxole-4-carboxylate has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cancer cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 6-formyl-1,3-benzodioxole-4-carboxylate 6-formyl-1,3-benzodioxole-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. This compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one limitation of this compound 6-formyl-1,3-benzodioxole-4-carboxylate is its low solubility in water, which can make it difficult to use in aqueous-based assays.
Zukünftige Richtungen
The potential applications of Methyl 6-formyl-1,3-benzodioxole-4-carboxylate 6-formyl-1,3-benzodioxole-4-carboxylate in drug synthesis and medicinal chemistry have opened up several avenues for future research. Some of the future directions for research on this compound include:
1. Investigation of the structure-activity relationship of this compound 6-formyl-1,3-benzodioxole-4-carboxylate and its analogs to identify compounds with improved biological activities.
2. Development of novel drug formulations based on this compound 6-formyl-1,3-benzodioxole-4-carboxylate for the treatment of various diseases such as cancer, inflammation, and fungal infections.
3. Exploration of the potential of this compound 6-formyl-1,3-benzodioxole-4-carboxylate as a lead compound for the development of new drugs targeting specific signaling pathways and enzymes involved in oxidative stress, inflammation, and cancer development.
4. Investigation of the pharmacokinetics and pharmacodynamics of this compound 6-formyl-1,3-benzodioxole-4-carboxylate to determine its efficacy and safety in vivo.
Conclusion
This compound 6-formyl-1,3-benzodioxole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug synthesis and medicinal chemistry. This compound has been shown to possess various biological activities such as antioxidant, anti-inflammatory, and anticancer properties. The synthesis of this compound 6-formyl-1,3-benzodioxole-4-carboxylate can be achieved through various methods, and it has several advantages for lab experiments. Future research on this compound could lead to the development of novel drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of Methyl 6-formyl-1,3-benzodioxole-4-carboxylate 6-formyl-1,3-benzodioxole-4-carboxylate can be achieved through various methods, including the reaction of 3,4-methylenedioxybenzoic acid with methyl formate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. Another method involves the reaction of 3,4-methylenedioxybenzaldehyde with methyl chloroformate in the presence of a base such as triethylamine.
Wissenschaftliche Forschungsanwendungen
Methyl 6-formyl-1,3-benzodioxole-4-carboxylate 6-formyl-1,3-benzodioxole-4-carboxylate has been the subject of various scientific studies due to its potential applications in drug synthesis and medicinal chemistry. This compound has been shown to possess various biological activities such as antioxidant, anti-inflammatory, and anticancer properties. It has also been reported to exhibit antifungal and antibacterial activities.
Eigenschaften
IUPAC Name |
methyl 6-formyl-1,3-benzodioxole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c1-13-10(12)7-2-6(4-11)3-8-9(7)15-5-14-8/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBVFEZFTOVIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)C=O)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2472943.png)

![Propyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B2472947.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2472948.png)

![N-[1-(3-Fluorophenoxy)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2472951.png)
![Cyclopropyl[3-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2472952.png)


![Ethyl 6-acetyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2472957.png)
![2-ethoxy-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2472960.png)
![7-(tert-butyl)-3-(3,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2472962.png)